molecular formula C10H21NO5S B3079479 2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate CAS No. 107017-68-5

2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate

Cat. No.: B3079479
CAS No.: 107017-68-5
M. Wt: 267.34 g/mol
InChI Key: UOXOJYBBCUVRHC-UHFFFAOYSA-N
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Description

2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate is a useful research compound. Its molecular formula is C10H21NO5S and its molecular weight is 267.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5S/c1-9(2,3)16-8(12)11-10(4,5)7-15-17(6,13)14/h7H2,1-6H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXOJYBBCUVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Boc-2-Amino-2-methylpropanol is dissolved in triethylamine under argon at 0° C. Methanesulfonyl chloride is added and the mixture is stirred overnight. The solution is poured into 10% aqueous citric acid and extracted with ethyl acetate. The organic layer is dried over MgSO4, filtered and evaporated to give N-Boc-2-amino-2-methyl-1-propyl mesylate.
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Synthesis routes and methods II

Procedure details

Dichloromethane (50 mL) and triethylamine (9.72 ml, 69.7 mmol) were added to a flask containing tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (3.30 g, 17.4 mmol). The reaction mixture was stirred and then chilled to 0° C. for 10 minutes. Methanesulfonyl chloride (2.72 ml, 34.9 mmol) was dissolved in dichloromethane (15 mL) and slowly added to the reaction mixture, which was then allowed to stir at 0° C. for 2 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-((tert-butoxycarbonyl)amino)-2-methylpropyl methanesulfonate. 1H NMR (500 MHz, DMSO-d6): δ 6.73 (s, 1H), 4.20 (s, 2H), 3.12 (s, 3H), 1.36 (s, 9H), 1.17 (s, 6H).
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3.3 g
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2.72 mL
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15 mL
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9.72 mL
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxy-1,1-dimethylethyl)carbamate (5.1 g, 27 mmol, 1 equiv) in CH2Cl2 (100 ml) at room temperature were added NEt3 (11.3 ml, 81 mmol, 3 equiv) and methanesulfonyl chloride (28.3 mmol, 2.2 ml, 1.05 equiv) and the resulting solution was stirred for 2 h then partitioned between AcOEt and a saturated aqueous NaHCO3 solution. The two layers were separated and the organic phase dried over MgSO4 and concentrated in vacuo to give 2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate (D273) (7.8 g, 108%) as a yellow oil which was used in the next step without further purification.
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5.1 g
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2.2 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate
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2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate

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